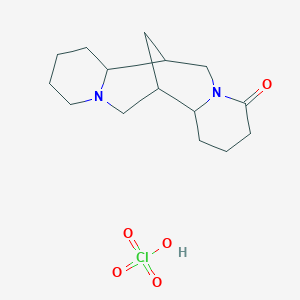

Lupanine perchlorate

Übersicht

Beschreibung

Lupanin-Perchlorat ist ein Chinolizidin-Alkaloid, das aus den Samen verschiedener Lupinus-Arten gewonnen wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in verschiedenen Bereichen, einschließlich Medizin und Landwirtschaft. Die Verbindung zeichnet sich durch ihre einzigartige chemische Struktur aus, die ein Chinolizidin-Ringsystem umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lupanin-Perchlorat kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion von Lupanin aus Lupinen-Samen, gefolgt von seiner Umwandlung in Lupanin-Perchlorat. Der Extraktionsprozess beinhaltet typischerweise die Verwendung organischer Lösungsmittel wie Ethanol oder Methanol. Das extrahierte Lupanin wird dann mit Perchlorsäure umgesetzt, um Lupanin-Perchlorat zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Lupanin-Perchlorat beinhaltet großtechnische Extraktions- und Reinigungsprozesse. Die Samen von Lupinus-Arten werden verarbeitet, um Lupanin zu isolieren, das dann unter standardisierten Reaktionsbedingungen in Lupanin-Perchlorat umgewandelt wird. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Lupanin-Perchlorat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu verändern und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Lupanin-Perchlorat kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Lupanin-Perchlorat mit veränderten chemischen und biologischen Eigenschaften.

Analyse Chemischer Reaktionen

Types of Reactions

Lupanine perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Recent studies have highlighted the antidiabetic effects of lupanine, particularly when used in combination with other compounds. In a notable study, the combination of gamma conglutin (Cγ) and lupanine was tested on a Type 2 Diabetes (T2D) rat model. The results indicated significant reductions in glycemia and lipid levels when administered at specific doses (28 mg/kg BW Cγ + 20 mg/kg BW lupanine) compared to control groups. This combination showed efficacy comparable to conventional treatments such as metformin and glibenclamide .

Data Table: Antidiabetic Effects of Lupanine Combination Treatment

| Experimental Group | Pre-Treatment Glucose (mg/dL) | Post-Treatment Glucose (mg/dL) |

|---|---|---|

| Healthy Control | 112.6 ± 5.1 | 114.6 ± 7.4 |

| T2D Control | 479.2 ± 14.0 | 482.2 ± 26.2 |

| T2D Cγ + Lupanine | 564.6 ± 29.4 | 352.4 ± 54.7 |

| T2D Metformin + Glibenclamide | 299.0 ± 50.9 | 227.0 ± 19.2 |

This study suggests that lupanine could be integrated into diabetes management strategies due to its insulin secretagogue effect under hyperglycemic conditions .

Antimicrobial Activity

Lupanine exhibits notable antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger. The compound's bactericidal activity was confirmed through various assays, indicating its potential use in treating infections caused by resistant strains .

Case Study: Antimicrobial Efficacy of Lupanine

In an experimental setup, lupanine was tested against Staphylococcus aureus and Bacillus subtilis. Results showed significant inhibition of bacterial growth at specific concentrations, suggesting that lupanine could serve as a natural antimicrobial agent .

Anthelmintic Activity

Lupanine has also been evaluated for its anthelmintic properties, particularly against parasitic infections in ruminants. A study highlighted the potential of lupin seed extracts containing lupanine to inhibit larval migration of Haemonchus contortus, a major parasite affecting livestock.

Data Table: Anthelmintic Activity of Lupanine Extracts

| Extract Type | Inhibition Rate (%) |

|---|---|

| Lupin Seed Extract | 61.2 ± 5.2 |

| Drug-Susceptible Isolates | 93.6 ± 3.7 |

| Multidrug-Resistant Isolates | Notable Inhibition |

These findings suggest that lupanine and its derivatives could be developed into effective anthelmintic treatments for livestock .

Herbicidal Activity

The herbicidal properties of lupanine have also been documented, with studies indicating its ability to inhibit the growth of various plant pathogens such as Fusarium species and other fungi responsible for crop diseases . This suggests a dual role for lupanine in both agricultural pest management and crop protection.

Case Study: Herbicidal Effects on Crop Pathogens

In laboratory experiments, lupanine demonstrated significant inhibitory effects on the growth of Botrytis cinerea and Rhizoctonia solani, indicating its potential as a natural herbicide .

Wirkmechanismus

The precise mechanism of action of lupanine perchlorate is not fully understood. it is hypothesized to function by inhibiting certain enzymes and signaling pathways associated with cancer cell growth and inflammation. Additionally, this compound has been noted to trigger apoptosis, or programmed cell death, in cancer cells. It also modulates liver gene expression, influencing various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Lupanin-Perchlorat gehört zu einer größeren Gruppe von Chinolizidin-Alkaloiden, zu denen Verbindungen wie Spartein und Lupinin gehören. Diese Verbindungen teilen eine ähnliche Chinolizidin-Ringstruktur, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. Lupanin-Perchlorat ist aufgrund seiner spezifischen Perchloratgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht .

Liste ähnlicher Verbindungen

- Spartein

- Lupinin

- 13-Hydroxylupanin

- 17-Hydroxylupanin

Biologische Aktivität

Lupanine perchlorate, a derivative of the alkaloid lupanine, has garnered attention for its diverse biological activities. This compound is primarily derived from various species of the Lupinus plant and is characterized by its unique perchlorate salt form, which enhances its solubility and stability compared to its base form. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 348.8 g/mol

- Structure : this compound features a quinolizidine ring system, which is common among quinolizidine alkaloids.

This compound exhibits significant biological activity through several mechanisms:

- Neuropharmacological Effects : It interacts with acetylcholine receptors and voltage-dependent ion channels, which can lead to neurotoxic effects at higher concentrations. This mechanism is crucial for understanding its potential applications in neuropharmacology.

- Antidiabetic Activity : Research indicates that this compound may modulate insulin secretion and glucose metabolism. In animal studies, doses as low as 20 mg/kg have shown efficacy in reducing glycemia without causing hypoglycemia, suggesting a potential role in diabetes management .

- Anti-inflammatory Properties : Lupanine and its derivatives have been noted for their anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Effects : The compound exhibits antimicrobial properties against several pathogens, making it a candidate for further exploration in pharmaceutical applications.

- Toxicological Profile : While beneficial at therapeutic doses, this compound can exhibit toxicity at higher concentrations due to its neuropharmacological effects. Understanding the dose-response relationship is vital for safe application .

Case Studies

- Diabetes Management :

-

Neurotoxicity Assessment :

- Research focusing on the neurotoxic effects of quinolizidine alkaloids has indicated that this compound can affect neurotransmitter systems significantly. The interaction with acetylcholine receptors was particularly noted as a critical factor in its toxicity profile.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sparteine | Quinolizidine Alkaloid | Neurotoxic effects similar to lupanine |

| Angustifoline | Quinolizidine Alkaloid | Inhibits acetylcholine receptors |

| Lupinine | Quinolizidine Alkaloid | Exhibits anti-inflammatory properties |

| 13α-Hydroxylupanine | Lupanine Derivative | Potentially less toxic than lupanine |

Applications

This compound is being explored for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new therapeutic agents targeting neurodegenerative diseases and metabolic disorders.

- Agricultural Use : Given its antimicrobial properties, this compound may also find applications in agriculture as a natural pesticide or growth enhancer.

Eigenschaften

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQTPMQQXAHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-01-1 | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.